![molecular formula C16H17ClS B14646679 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene CAS No. 54997-24-9](/img/structure/B14646679.png)
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-(propan-2-yl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)benzene and 4-(propan-2-yl)thiophenol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM), and the reaction may be catalyzed by a base such as triethylamine.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloromethyl group, resulting in the formation of a benzyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: The sulfanyl group can form covalent or non-covalent interactions with target proteins.
Pathways: It may modulate specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-{[4-(methyl)phenyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(Chloromethyl)-2-{[4-(ethyl)phenyl]sulfanyl}benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is unique due to the presence of the propan-2-yl group, which may impart different chemical and physical properties compared to its analogs
Properties
CAS No. |
54997-24-9 |
|---|---|
Molecular Formula |
C16H17ClS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(4-propan-2-ylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3 |
InChI Key |
DCWDFDPVQMFTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


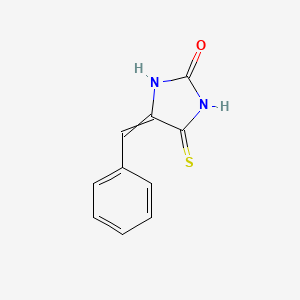
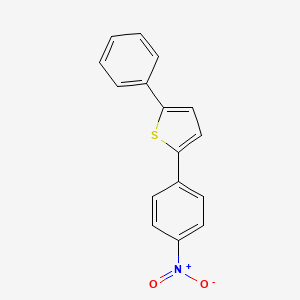
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
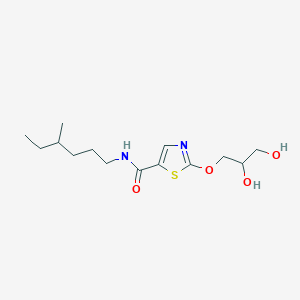
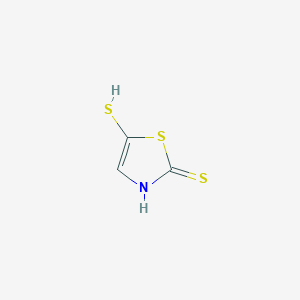
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
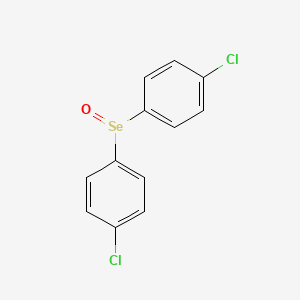

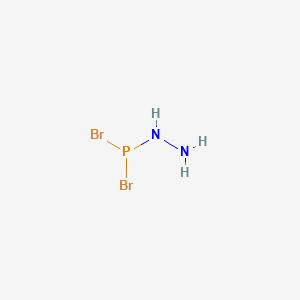
methanone](/img/structure/B14646668.png)


